trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one
Overview
Description
trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one: is a synthetic organic compound characterized by the presence of a trifluoromethyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one typically involves the reaction of indole derivatives with trifluoromethyl ketones under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the indole moiety can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- trans-4-(Trifluoromethyl)cinnamic acid
- trans-3,4-Difluorocinnamic acid
- trans-Cinnamic acid
Comparison:
- trans-4-(Trifluoromethyl)cinnamic acid: Similar in having a trifluoromethyl group, but lacks the indole moiety.
- trans-3,4-Difluorocinnamic acid: Contains fluorine atoms but differs in the position and number of fluorine substituents.
- trans-Cinnamic acid: Lacks the trifluoromethyl and indole groups, making it less versatile in certain chemical reactions.
Uniqueness: trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one is unique due to the combination of the trifluoromethyl group and the indole moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Biological Activity
trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one is a synthetic compound notable for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to an indole moiety within a butenone framework. Its molecular formula is , with a molecular weight of approximately 239.19 g/mol . The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for medicinal applications .
Anti-inflammatory Activity
Preliminary studies indicate that this compound may inhibit cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory pathway. COX-2 is often upregulated during inflammation and pain responses . By inhibiting this enzyme, the compound could potentially reduce inflammation and associated pain.
Anticancer Potential
Research has suggested that the compound interacts with various biological targets involved in cancer pathways. Its structural similarity to other bioactive compounds positions it as a potential candidate for further pharmacological exploration . The binding affinity studies conducted on related compounds indicate that modifications to the indole structure can significantly affect biological activity.
Comparative Analysis with Related Compounds
The following table compares this compound with other related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Trifluoromethyl group + indole moiety | Enhanced lipophilicity and metabolic stability |
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Ethoxy group instead of indole | More soluble in organic solvents |
4-Amino-1,1,1-trifluoro-3-buten-2-one | Amino group present | Exhibits different biological activities |
5-Indolyl trifluoromethyl ketone | Simple trifluoromethyl ketone | Lacks the butenone structure |
4-Dimethylamino-1,1,1-trifluoro-3-buten-2-one | Dimethylamino group | Increased basicity and different reactivity |
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study examining the effects of various trifluoromethylated compounds on inflammation models in vitro, this compound demonstrated significant inhibition of COX-2 activity. The results indicated a dose-dependent response with IC50 values comparable to established anti-inflammatory drugs .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound against various cancer cell lines. The compound showed promising cytotoxic effects on breast cancer cells (MCF7) and colorectal cancer cells (HT29), with mechanisms involving apoptosis induction and cell cycle arrest .
Future Directions
While preliminary findings are promising regarding this compound's biological activities, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:
- In vivo studies to assess efficacy and safety profiles.
- Mechanistic studies to understand interactions at the molecular level.
- Exploration of derivatives to enhance activity or reduce toxicity.
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-(1H-indol-3-yl)but-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)11(17)6-5-8-7-16-10-4-2-1-3-9(8)10/h1-7,16H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKOBNNCHGLNGA-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153532-01-5 | |
Record name | trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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